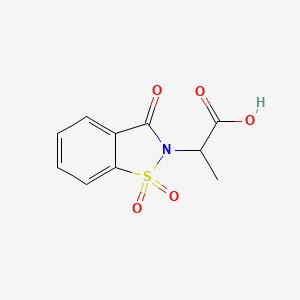

2-(1,1-二氧化-3-氧代-1,2-苯并异噻唑-2(3H)-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, also known as 2-PT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has become increasingly popular in the scientific community due to its unique properties and its ability to be used in various laboratory experiments.

科学研究应用

抗菌活性

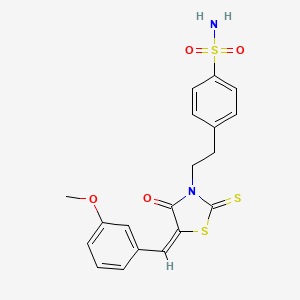

该化合物已被用于合成新的1,3,4-噻二唑衍生物,这些衍生物显示出显著的抗菌活性 . 这些衍生物已被发现可以抑制各种细菌菌株,例如产气肠杆菌、大肠杆菌ATCC 13048、肯塔基沙门氏菌、铜绿假单胞菌、肺炎克雷伯菌、变形杆菌和革兰氏阳性菌,例如金黄色葡萄球菌ATCC 25923、单核细胞增多性李斯特菌ATCC 7644、粪肠球菌、杜氏肠球菌、金黄色葡萄球菌ATCC、粘质沙雷氏菌、人葡萄球菌、表皮葡萄球菌、溶血性链球菌、粪肠球菌 .

2. 工业抗菌剂、防腐剂和酶抑制剂 该化合物是一种主要的工业抗菌剂、防腐剂和酶抑制剂 . 它对有机介质中的真菌(真菌、细菌)、藻类和其他微生物具有显着的抑制作用,解决了一系列由微生物生长引起的诸如霉菌、发酵、变质、乳化、气味等问题 .

抗HIV活性

该化合物已被用于合成1,1,3-三氧代[1,2,4]-噻二嗪(TTD)衍生物,这些衍生物显示出抗HIV活性 . 这些衍生物抑制HIV-1逆转录酶,这是HIV-1复制中的关键酶 .

涂料和树脂材料

该化合物在发达国家广泛应用于乳胶制品、水溶性树脂、涂料(乳胶漆)、丙烯酸、聚合物 .

用于照相冲洗

作用机制

The mechanism of action of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is still being studied, however, it is believed that 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid binds to certain proteins in the cell and modulates their activity. This modulation can lead to changes in cell growth and viability, as well as changes in the ability of drugs to be delivered to target cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid are still being studied, however, it is believed that 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can modulate the activity of certain proteins in the cell, leading to changes in cell growth and viability, as well as changes in the ability of drugs to be delivered to target cells.

实验室实验的优点和局限性

One of the main advantages of using 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in laboratory experiments is its ability to be synthesized using a variety of methods. This makes 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid a versatile and cost-effective compound for researchers. Additionally, 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid has a wide range of potential applications in scientific research. However, 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid also has some limitations. One of the main limitations is that the mechanism of action of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is still not fully understood, which can make it difficult to predict the effects of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid on cell growth and viability.

未来方向

The potential future directions for 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and protein-ligand binding studies. Additionally, further research could be conducted on the synthesis of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, as well as its advantages and limitations for laboratory experiments. Finally, further research could be conducted on the potential uses of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in other areas of scientific research, such as in the study of cancer and other diseases.

合成方法

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Fischer esterification. The Williamson ether synthesis involves the reaction of a haloalkane and an alcohol to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a metal to form an alkyl-metal complex. Finally, the Fischer esterification involves the reaction of an acid and an alcohol to form an ester. All of these methods have been used to successfully synthesize 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid.

属性

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)17(11,15)16/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJJZZQKDCRNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate](/img/structure/B2455333.png)

![Cyclopropyl-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2455335.png)

![(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2455336.png)

![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)